molecular formula C14H27N3O2 B14868134 Tert-butyl (2-(piperazin-1-yl)cyclopentyl)carbamate

Tert-butyl (2-(piperazin-1-yl)cyclopentyl)carbamate

Cat. No.: B14868134
M. Wt: 269.38 g/mol
InChI Key: ZVNXOUDIFDASAX-UHFFFAOYSA-N
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Description

Tert-butyl (2-(piperazin-1-yl)cyclopentyl)carbamate is a chemical compound that features a piperazine ring attached to a cyclopentyl group, with a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(piperazin-1-yl)cyclopentyl)carbamate typically involves the reaction of piperazine with cyclopentyl isocyanate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The tert-butyl group is introduced to protect the carbamate functionality during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to maximize yield and purity. The use of high-purity reagents and solvents is essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(piperazin-1-yl)cyclopentyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

Tert-butyl (2-(piperazin-1-yl)cyclopentyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-(piperazin-1-yl)cyclopentyl)carbamate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-(piperazin-1-yl)cyclopentyl)carbamate is unique due to the presence of the cyclopentyl group, which can impart different physicochemical properties compared to other similar compounds

Properties

Molecular Formula

C14H27N3O2

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl N-(2-piperazin-1-ylcyclopentyl)carbamate

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-11-5-4-6-12(11)17-9-7-15-8-10-17/h11-12,15H,4-10H2,1-3H3,(H,16,18)

InChI Key

ZVNXOUDIFDASAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1N2CCNCC2

Origin of Product

United States

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